

TMX-3013 Experimental Protocol for Cell Culture: Application Notes

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Compound of Interest

Compound Name: TMX-3013

Cat. No.: B15588548

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This document provides detailed application notes and protocols for the use of **TMX-3013**, a potent multi-cyclin-dependent kinase (CDK) inhibitor, in cell culture experiments. **TMX-3013** serves as a valuable tool for studying the roles of CDKs in cell cycle regulation and as a starting point for the development of proteolysis-targeting chimeras (PROTACs).

Introduction

TMX-3013 is a small molecule inhibitor targeting multiple cyclin-dependent kinases, which are key regulators of cell cycle progression.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3][4] **TMX-3013** has been identified as a potent inhibitor of CDK1, CDK2, CDK4, CDK5, and CDK6.[1][2] Furthermore, it has served as a chemical starting point for the development of PROTACs, such as TMX-2172, which induce the degradation of specific CDKs.[5][6] These application notes provide detailed protocols for evaluating the biological effects of **TMX-3013** on cancer cells in vitro.

Data Presentation

Table 1: Biochemical IC₅₀ Values of TMX-3013 against Cyclin-Dependent Kinases

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **TMX-3013** against a panel of CDKs. This data highlights the multi-targeted nature of the inhibitor.

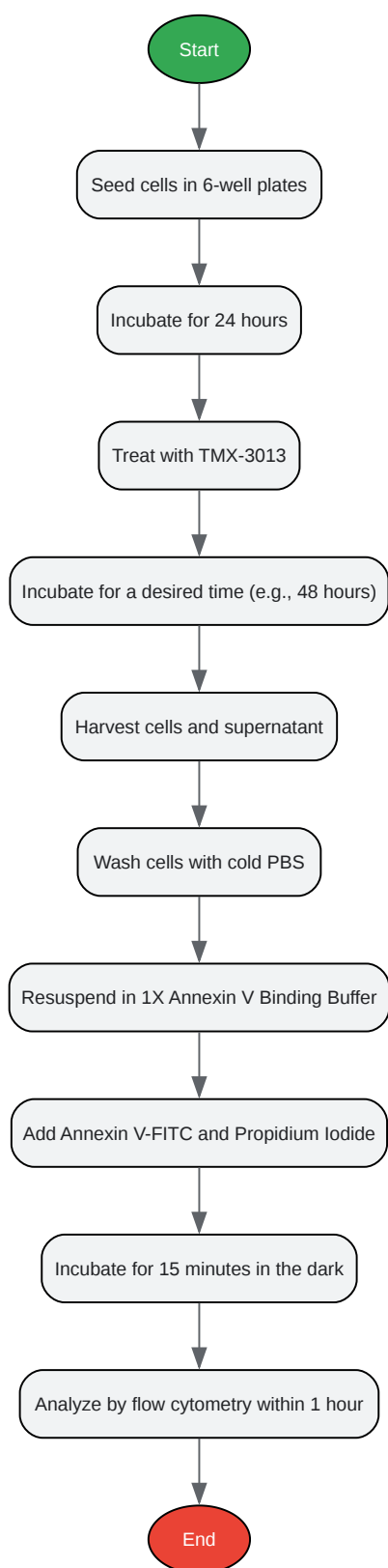
Target CDK	IC ₅₀ (nM)
CDK1/cyclin B	0.9
CDK2/cyclin A	<0.5
CDK4/cyclin D1	24.5
CDK5/p25	0.5
CDK6/cyclin D1	15.6

Data sourced from MedchemExpress and ProbeChem.[\[1\]](#)[\[2\]](#)

Mechanism of Action and Signaling Pathway

TMX-3013 exerts its biological effects by inhibiting the kinase activity of multiple CDKs. These kinases are essential for the progression of the cell through its different phases (G1, S, G2, and M).[\[3\]](#)[\[7\]](#) By blocking the activity of CDKs, **TMX-3013** can induce cell cycle arrest and apoptosis. The diagram below illustrates the central role of CDKs in the cell cycle signaling pathway.





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. TMX-3013 | CDK inhibitor | Probechem Biochemicals [probechem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of CDK2 and CDK5 Dual Degradar TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
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